Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate is a chemical compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a benzothiazine ring fused with an ethyl acetate group, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzothiazine ring. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzothiazine ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promising activity as an acetylcholinesterase inhibitor, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s.
Pharmaceuticals: Its unique structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceutical agents.
Materials Science: The compound’s ability to form stable complexes with metals has been explored for applications in materials science and catalysis.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The compound’s ability to interact with other molecular targets, such as metal ions, also contributes to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate can be compared with other benzothiazine derivatives and similar compounds:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazine core but differs in its substitution pattern and oxidation state.
Indole Derivatives: Indole derivatives, such as tryptophan and its analogs, share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral and anticancer properties.
Benzoxazine Derivatives: These compounds, which include a benzoxazine ring, have been explored for their anticancer and antimicrobial activities.
Eigenschaften
Molekularformel |
C12H15NO2S |
---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)acetate |
InChI |
InChI=1S/C12H15NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6,9,13H,2,7-8H2,1H3 |
InChI-Schlüssel |
FLCTVMNVVHOLKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CSC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.